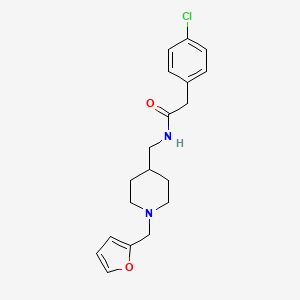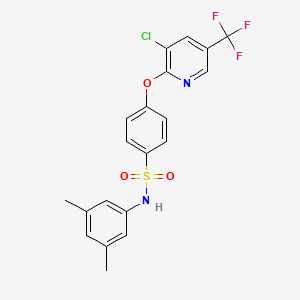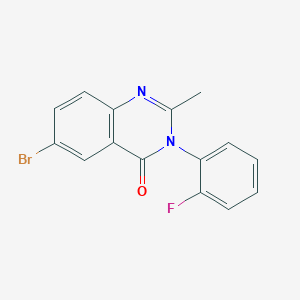
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its various applications in research. This compound is commonly referred to as BF-168 and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one is not fully understood. However, studies have suggested that this compound targets specific signaling pathways in cancer cells, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting these pathways, BF-168 can effectively induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one exhibits various biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest, which is a critical step in the prevention of cancer cell growth and proliferation. Additionally, BF-168 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using BF-168 is its lack of selectivity towards cancer cells, which may result in toxicity to healthy cells.
Orientations Futures
There are several future directions for research on 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one. One potential direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its efficacy and reduce toxicity. Additionally, further studies are needed to understand the specific molecular targets of BF-168 and its mechanism of action. Finally, there is a need to investigate the potential use of this compound in clinical trials for the treatment of various types of cancer.
Conclusion:
In conclusion, 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one is a synthetic compound that has shown significant potential in scientific research. This compound exhibits potent anti-cancer activity against various cancer cell lines and can induce apoptosis and inhibit the growth and proliferation of cancer cells. While there are limitations to its use, BF-168 has several advantages, including its ease of synthesis and high purity. Future research directions for this compound include investigating its use in combination with other anti-cancer drugs and in clinical trials for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one involves the reaction of 2-fluoroaniline with 2-methyl-4,5-dioxo-1,2,3,4-tetrahydroquinazoline-6-carbonitrile in the presence of bromine. The reaction is carried out under mild conditions and yields a pure product that can be used for further research.
Applications De Recherche Scientifique
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one has been extensively used in scientific research due to its unique properties. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, BF-168 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process.
Propriétés
IUPAC Name |
6-bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c1-9-18-13-7-6-10(16)8-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAYOSSKKMBYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2-fluorophenyl)-2-methylquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2862621.png)
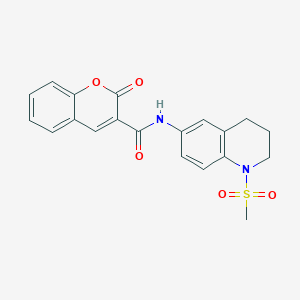
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)
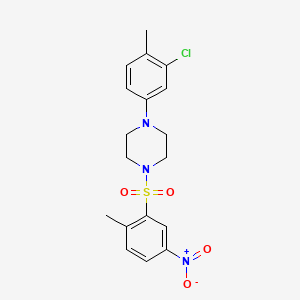
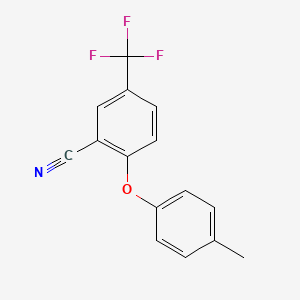
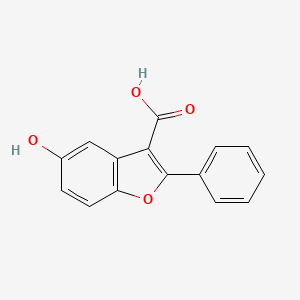
![{[(E)-{[(E)-[(dimethylamino)methylidene]amino](methylsulfanyl)methylidene}amino]methylidene}dimethylazanium iodide](/img/structure/B2862630.png)


![N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2862634.png)
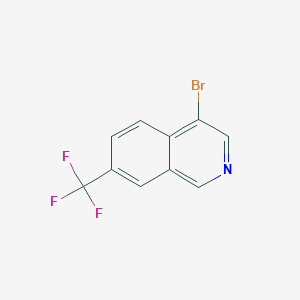
![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)
